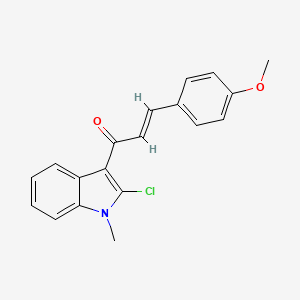![molecular formula C23H28N2O4 B13372631 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine](/img/structure/B13372631.png)
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two 2-methylphenoxy groups attached to a piperazine ring via acetyl linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include substituted piperazines.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is common in many pharmaceuticals.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[(2-methylphenoxy)acetyl]piperazine: Similar structure but lacks the 2-methyl group on the piperazine ring.
2-Methyl-1,4-bis[(phenoxy)acetyl]piperazine: Similar structure but lacks the methyl groups on the phenoxy rings.
Uniqueness
2-Methyl-1,4-bis[(2-methylphenoxy)acetyl]piperazine is unique due to the presence of both 2-methylphenoxy groups and the 2-methyl group on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C23H28N2O4 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-[3-methyl-4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C23H28N2O4/c1-17-8-4-6-10-20(17)28-15-22(26)24-12-13-25(19(3)14-24)23(27)16-29-21-11-7-5-9-18(21)2/h4-11,19H,12-16H2,1-3H3 |
Clave InChI |
QMDSCSXPSKBUKW-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C(=O)COC2=CC=CC=C2C)C(=O)COC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-chloro-2-[3-(1H-tetraazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13372553.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl sulfide](/img/structure/B13372565.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B13372582.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372597.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![N-({6-[(E)-2-(2,4-dichlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N-ethylethanamine](/img/structure/B13372608.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![methyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B13372624.png)
![6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
![N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B13372634.png)
![N-ethyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}ethanamine](/img/structure/B13372635.png)
